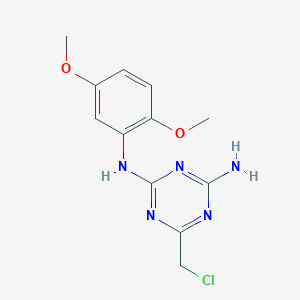

6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Übersicht

Beschreibung

6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 2,5-dimethoxyphenyl group attached to the triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.

Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the substitution reaction where the 2,5-dimethoxyphenyl group is introduced to the triazine ring, typically using nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the triazine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1,3,5-triazines exhibit significant biological activity against various cancer types. The compound 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine has been studied for its ability to inhibit enzymes related to cancer progression. Specifically, it has shown efficacy against DNA topoisomerase IIα and carbonic anhydrases, which are crucial in tumor growth and proliferation .

CNS Disorders

The compound's structure allows it to interact with central nervous system receptors such as serotonin and adenosine receptors. These interactions suggest potential applications in treating neurological disorders and psychiatric conditions . The binding affinity to these receptors can lead to the development of new therapeutic agents targeting conditions like depression and anxiety.

Agricultural Applications

Pesticide Development

Triazine derivatives are well-known for their herbicidal properties. The chloromethyl group in this compound enhances its reactivity and potential as a pesticide. This compound can be modified to develop new herbicides that target specific weeds while minimizing environmental impact .

Materials Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block for synthesizing advanced polymers. Its ability to form cross-links can enhance the thermal stability and mechanical properties of polymeric materials . Such materials could find applications in coatings and composites.

Case Studies

Case Study 1: Synthesis and Antiproliferative Activity

A study conducted on a library of triazine derivatives highlighted the synthesis of compounds similar to this compound using microwave-assisted methods. This approach not only improved yield but also demonstrated significant antiproliferative activity against various cancer cell lines .

Case Study 2: Triazines in Agriculture

Research on triazines as herbicides has shown that modifications at the chloromethyl position can enhance herbicidal efficacy against resistant weed species. This study emphasized the importance of structural variations in developing effective agricultural chemicals .

Wirkmechanismus

The mechanism of action of 6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(chloromethyl)-N2-(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

- 6-(chloromethyl)-N2-(3,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

- 6-(bromomethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

6-(chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the specific positioning of the chloromethyl and 2,5-dimethoxyphenyl groups on the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

6-(Chloromethyl)-N2-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS No. 689754-28-7) is a compound belonging to the class of N2,6-substituted 1,3,5-triazine-2,4-diamines. Its structural features suggest potential biological activities that have garnered attention in medicinal chemistry, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄ClN₅O₂

- Molecular Weight : 295.73 g/mol

- MDL Number : MFCD03855276

The compound contains a chloromethyl group and a dimethoxyphenyl moiety, which are crucial for its interaction with biological targets.

Anticancer Potential

Research indicates that derivatives of 1,3,5-triazine compounds exhibit significant anticancer properties. Specifically, studies have highlighted the ability of these compounds to inhibit various cancer-related enzymes and receptors:

- Enzyme Inhibition : The compound has shown activity against DNA topoisomerase IIα and carbonic anhydrases, which are critical in cancer cell proliferation and survival .

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects on various cancer cell lines:

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies.

CNS Activity

Additionally, compounds within this class have been noted for their interactions with central nervous system (CNS) receptors:

- Receptor Binding : The compound may bind to serotonin receptors (5-HT6), histamine H4 receptors, and adenosine A2a receptors . This suggests potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives often correlates with their structural features. Key findings include:

| Structural Feature | Impact on Activity |

|---|---|

| Chloromethyl group | Enhances enzyme binding affinity |

| Dimethoxyphenyl moiety | Increases lipophilicity and receptor interaction |

| Substituents at N2 position | Influence selectivity towards specific biological targets |

Case Studies

- Inhibition of Kinases : A study demonstrated that specific triazine derivatives exhibited selective inhibition of PI3Kα/mTOR pathways involved in cancer cell growth. The most potent derivative showed an IC50 value of 3.41 nM for PI3K inhibition .

- Cytotoxicity Assessment : Another investigation evaluated various derivatives against multiple cancer cell lines and reported significant cytotoxicity with selectivity for malignant cells over non-cancerous cells .

Eigenschaften

IUPAC Name |

6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O2/c1-19-7-3-4-9(20-2)8(5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMITMUUQVAMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325464 | |

| Record name | 6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662312 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

689754-28-7 | |

| Record name | 6-(chloromethyl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.